4-cyclopropyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol
Description
Historical Development and Chemical Classification
The synthesis of 4-cyclopropyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol (molecular formula: C₁₂H₂₀N₄O₂S₂; molecular weight: 316.45 g/mol) emerged from advancements in heterocyclic chemistry during the early 21st century. Its development aligns with efforts to optimize triazole derivatives for enhanced metabolic stability and target specificity. Classified as a 1,2,4-triazole-thiol hybrid, this compound integrates three structural motifs:
- A 1,2,4-triazole core , known for hydrogen-bonding capacity and metabolic resistance.
- A piperidine-ethylsulfonyl group , contributing to lipophilicity and conformational rigidity.
- A cyclopropyl substituent , which enhances steric protection against enzymatic degradation.
Key milestones in its synthesis include the adoption of continuous flow reactors for scalable production and the use of cesium carbonate-mediated cyclization to achieve >95% purity.
Position in Heterocyclic Chemistry Literature
This compound occupies a niche in triazole research due to its multifunctional architecture. Comparative analyses highlight its structural divergence from classical 1,2,4-triazoles (Table 1):
| Feature | Classical 1,2,4-Triazoles | This Compound |
|---|---|---|
| Ring Substituents | Single aromatic group | Cyclopropyl + piperidine |
| Sulfur Content | Thione or mercapto | Thiol + ethylsulfonyl |
| Bioavailability | Moderate | Enhanced (LogP: 2.1) |
Its piperidine-ethylsulfonyl moiety enables unique interactions with cytochrome P450 enzymes, distinguishing it from simpler triazole analogs.
Significance in Triazole-Based Research
The compound has become a template for investigating:
- Enzyme inhibition : The thiol group forms covalent bonds with cysteine residues in catalytic sites, as demonstrated in studies targeting Mycobacterium tuberculosis urease (IC₅₀: 54.01 µg/mL).
- Anticancer activity : Derivatives show submicromolar potency against HCT116 colorectal cancer cells (IC₅₀: 3.25 μM).
- Antimicrobial applications : Structural analogs exhibit broad-spectrum activity against Pseudomonas aeruginosa (MIC: 12.3 µM).
Recent patents emphasize its utility as a precursor for radiopharmaceuticals, leveraging the sulfur atoms for isotope labeling.
Structural Uniqueness and Research Relevance
The compound’s three-dimensional configuration enables dual functionality (Fig. 1):
- Electrophilic regions : The thiol (-SH) and sulfonyl (-SO₂-) groups participate in nucleophilic substitution and redox reactions.
- Hydrophobic pockets : The cyclopropyl and piperidine rings create a 7.2 Å hydrophobic radius, facilitating membrane penetration.
Crystallographic studies reveal a distorted boat conformation in the piperidine ring, which stabilizes interactions with globular proteins. This structural plasticity underpins its adoption in proteomics research, particularly in designing activity-based probes for cysteine proteases.
Table 1 : Synthetic pathways for this compound
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Piperidine sulfonylation | Ethylsulfonyl chloride, DCM, 0°C | 92 |
| 2 | Triazole cyclization | Thiocarbazide, Cs₂CO₃, DMSO, 80°C | 85 |
| 3 | Thiol incorporation | Lawesson’s reagent, THF, reflux | 78 |
Properties
IUPAC Name |
4-cyclopropyl-3-(1-ethylsulfonylpiperidin-3-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S2/c1-2-20(17,18)15-7-3-4-9(8-15)11-13-14-12(19)16(11)10-5-6-10/h9-10H,2-8H2,1H3,(H,14,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPUNXHHHSGFCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C2=NNC(=S)N2C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001124374 | |
| Record name | 4-Cyclopropyl-5-[1-(ethylsulfonyl)-3-piperidinyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001124374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932830-53-0 | |
| Record name | 4-Cyclopropyl-5-[1-(ethylsulfonyl)-3-piperidinyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932830-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclopropyl-5-[1-(ethylsulfonyl)-3-piperidinyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001124374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-cyclopropyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol involves multiple steps, typically starting with the preparation of the piperidine ring, followed by the introduction of the ethylsulfonyl group, and finally the formation of the triazole-thiol structure. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining the desired chemical properties .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides.
Scientific Research Applications
4-Cyclopropyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol is utilized in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The triazole-thiol moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The ethylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares the target compound with structurally related 1,2,4-triazole-3-thiol derivatives, focusing on substituents, synthetic yields, and reported activities:
Commercial and Research Status
- The target compound is listed as discontinued by CymitQuimica but remains available in research quantities (e.g., Combi-Blocks, 95% purity) .
- Analogs such as 4-cyclopropyl-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol are actively marketed, indicating sustained interest in piperidine-triazole hybrids .
Biological Activity
4-Cyclopropyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 316.44 g/mol. The structure is characterized by a triazole ring and a piperidine moiety with an ethylsulfonyl substituent, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀N₄O₂S₂ |
| Molecular Weight | 316.44 g/mol |
| CAS Number | 932830-53-0 |
| MDL Number | MFCD08569924 |
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its potential as an antimicrobial agent, anti-inflammatory compound, and its effects on cytokine production.
Antimicrobial Activity
Recent research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound possess activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values were assessed against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4-cyclopropyl derivative | Staphylococcus aureus | 0.046 |
| 4-cyclopropyl derivative | Escherichia coli | 0.068 |
These findings indicate a promising potential for this compound in treating bacterial infections.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been evaluated through its effects on cytokine release in peripheral blood mononuclear cells (PBMC). In vitro studies reported that:
- The compound significantly reduced the production of Tumor Necrosis Factor-alpha (TNF-α) by approximately 44–60% at specific concentrations when PBMC were stimulated with lipopolysaccharide (LPS).
This reduction in TNF-α suggests that the compound may be beneficial in conditions characterized by inflammation.
Case Studies
Several studies have explored the biological activities of triazole derivatives:
- Study on Cytokine Release : A study investigated the effects of various triazole derivatives on cytokine production in PBMC cultures. The results indicated that compounds similar to 4-cyclopropyl derivatives effectively inhibited TNF-α production without significant cytotoxicity at doses up to 100 µg/mL .
- Antibacterial Efficacy : Another study focused on the antibacterial properties of triazole derivatives against resistant strains. The results showed that some derivatives had MIC values significantly lower than traditional antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole compounds. Modifications in substituents can lead to variations in potency and selectivity:
- Compounds with pyridyl or phenyl substituents at specific positions exhibited enhanced antibacterial activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-cyclopropyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclopropylamine and thiocyanate to form the triazole core, followed by alkylation or sulfonylation of the piperidine moiety. Key steps include nucleophilic substitution (e.g., using ethylsulfonyl chloride) and cyclocondensation under basic conditions (methanol/NaOH). Optimization requires controlling stoichiometry (e.g., equimolar aldehyde ratios) and temperature (60–80°C for cyclization) to avoid side products like sulfoxides . Characterization via ¹H-NMR and LC-MS is critical to confirm purity .
Q. How can structural ambiguities in the triazole-thiol moiety be resolved during characterization?
- Methodological Answer : Use tandem spectroscopic techniques:
- ¹H-NMR : Identify protons on the cyclopropyl ring (δ 1.2–1.5 ppm) and piperidine (δ 3.0–3.5 ppm for sulfonyl-linked protons).
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~365) and fragmentation patterns to distinguish regioisomers .
- Elemental Analysis : Validate sulfur content (~8.7%) to rule out oxidation artifacts .
Q. What safety protocols are essential when handling this compound due to its toxicity profile?
- Methodological Answer : Follow GHS hazard guidelines:
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (acute toxicity Category 4).
- Ventilation : Use fume hoods to mitigate inhalation risks (respiratory irritation Category 3).
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the ethylsulfonyl-piperidine substituent influence the compound’s bioavailability and metabolic stability?
- Methodological Answer : Perform ADME/Tox profiling :
- Lipophilicity (LogP) : Calculate via HPLC retention times; the sulfonyl group reduces LogP (~2.1), enhancing solubility but potentially limiting membrane permeability.
- CYP450 Inhibition Assays : Test hepatic microsomal stability to identify metabolic hotspots (e.g., sulfone hydrolysis).
- In Silico Prediction : Use tools like SwissADME to model intestinal absorption and plasma protein binding .
Q. What strategies reconcile contradictory data on the compound’s antifungal activity across studies?
- Methodological Answer : Address variability via:
- Standardized Assays : Use CLSI M38 guidelines for fungal susceptibility testing (e.g., Candida albicans ATCC 90028).
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 5-(3-fluorophenyl)pyrazole derivatives) to isolate substituent effects .
- Molecular Docking : Model interactions with fungal CYP51 or β-1,3-glucan synthase to explain potency disparities .
Q. Can this compound act as a ligand for transition-metal catalysts in asymmetric synthesis?
- Methodological Answer : Evaluate coordination chemistry:
- Metal Complexation : React with Pd(II) or Cu(I) salts in DMF; analyze shifts in FT-IR (S–M stretching at 250–300 cm⁻¹) and UV-Vis (d-d transitions).
- Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura); compare turnover numbers (TON) with commercial ligands like BINAP .
Q. How do computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Perform quantum chemical calculations :
- DFT Optimization : Use B3LYP/6-31G(d) to model transition states for sulfonyl-group substitution.
- NBO Analysis : Identify electron-deficient regions (e.g., triazole C5) prone to nucleophilic attack.
- MD Simulations : Predict solvent effects (e.g., DMSO vs. MeOH) on reaction kinetics .
Data Contradiction Analysis
Q. Why do some studies report high α-amylase inhibition while others show negligible activity?
- Methodological Answer : Investigate assay conditions:
- Enzyme Source : Porcine vs. human α-amylase may yield divergent IC₅₀ values.
- Buffer pH : Activity peaks at pH 6.9 (mimicking duodenal conditions); deviations alter protonation states of key residues.
- Positive Controls : Compare with acarbose to validate experimental setups .
Tables for Key Data
| Property | Value/Observation | Reference |
|---|---|---|
| Synthetic Yield (Optimized) | 62–68% (via stepwise alkylation) | |
| logP (Predicted) | 2.1 ± 0.3 | |
| Antifungal MIC (C. albicans) | 8–32 µg/mL (strain-dependent) | |
| CYP3A4 Inhibition | IC₅₀ = 12.5 µM (moderate risk) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
